Tolterodine hydrobromide
Description
Overview of Cholinergic Neurotransmission and Muscarinic Receptor Systems
Cholinergic neurotransmission is a fundamental process in the nervous system, involving the synthesis, storage, release, and binding of the neurotransmitter acetylcholine (B1216132) (ACh). metu.edu.tr ACh is synthesized from choline (B1196258) and acetyl-CoA and plays a crucial role in both the central and peripheral nervous systems. metu.edu.tr Once released into the synaptic cleft, ACh binds to two main types of receptors: nicotinic and muscarinic receptors. metu.edu.trnih.gov
Muscarinic receptors, named for their high sensitivity to muscarine, are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. metu.edu.trwikipedia.org They are found on the postganglionic parasympathetic nerve terminals, where they control a variety of physiological functions, including glandular secretions, heart rate reduction, and smooth muscle contraction, such as in the urinary bladder. metu.edu.trncats.io There are five distinct subtypes of muscarinic receptors (M1-M5), each with different G-protein coupling and cellular signaling pathways. metu.edu.trdrugbank.com This diversity in receptor subtypes allows for the targeted modulation of specific physiological responses. metu.edu.trnih.gov The extensive cholinergic circuitry, particularly within the enteric nervous system, mediates critical reflexes related to motility and secretion. nih.gov
Classification and Therapeutic Landscape of Antimuscarinic Agents
Antimuscarinic agents, also known as anticholinergics, are a class of drugs that competitively block the action of acetylcholine at muscarinic receptors. nih.govcambridge.org By inhibiting the effects of ACh, these agents can counteract parasympathetic nerve stimulation. nih.gov They are classified based on their receptor selectivity and duration of action, such as short-acting (SAMAs) and long-acting (LAMAs) muscarinic antagonists. nih.gov
The therapeutic applications of antimuscarinic agents are diverse, ranging from the management of overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) to the treatment of Parkinson's disease and motion sickness. nih.govcambridge.orgslideshare.net In the context of OAB, these drugs work by relaxing the detrusor muscle of the bladder, thereby increasing its capacity and reducing the frequency and urgency of urination. taylorandfrancis.com While effective, the clinical utility of different antimuscarinics can be influenced by their selectivity for M3 receptors, which are primarily responsible for bladder contraction, versus other subtypes like M1 and M2, which can lead to effects in the brain and heart, respectively. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H32BrNO |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m0./s1 |
InChI Key |
ZMIOHGDJVPQTCH-BDQAORGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Synthetic Chemistry of Tolterodine Hydrobromide
Historical Development of Synthetic Approaches to Tolterodine (B1663597) Base
The initial synthetic routes to tolterodine often involved multiple steps with the use of hazardous reagents. core.ac.uk A common early approach involved the condensation of p-cresol (B1678582) with cinnamic acid to produce 6-methyl-4-phenylchroman-2-one. gpatindia.com This intermediate would then undergo a series of reactions including lactone ring opening, etherification, reduction, and tosylation, followed by reaction with diisopropylamine (B44863) and subsequent cleavage of a methyl group to yield racemic tolterodine. gpatindia.com Another patented method involved the deprotection of the methyl ether group of diisopropyl-[3-(2-methoxymethylphenyl)-3-phenylpropyl]-amine using boron tribromide to give the tolterodine base. justia.com These early methods, while foundational, set the stage for the development of more efficient and stereoselective synthetic pathways.
Contemporary Synthetic Pathways for Tolterodine
Modern synthetic strategies for tolterodine have focused on improving efficiency, reducing the number of steps, and achieving high enantioselectivity. These can be broadly categorized into enantioselective syntheses and racemic syntheses coupled with resolution.
Enantioselective Synthesis Methodologies
The development of enantioselective methods has been a major focus to directly obtain the desired (R)-tolterodine enantiomer, thus avoiding the need for resolution of a racemic mixture.
Several innovative enantioselective approaches have been reported:
Asymmetric Hydrogenation: One efficient method involves the asymmetric hydrogenation of a coumarin (B35378) intermediate. acs.org This intermediate is synthesized via a Heck reaction between 2-bromo-4-methylphenol (B149215) and a trans-cinnamate derivative. acs.org Another approach utilizes the highly enantioselective hydrogenation of 1,1-diarylethenes directed by a 2'-hydroxyl group, employing a cationic rhodium catalyst with various diphosphine ligands. thieme-connect.com
CuH-Catalyzed Asymmetric Conjugate Reduction: A highly enantioselective synthesis of (R)-tolterodine has been achieved through the copper hydride (CuH)-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile. acs.orgnih.gov This method is notable for proceeding without the need for protecting groups. acs.orgnih.gov
Lithiation/Borylation–Protodeboronation: This methodology has been successfully applied to the synthesis of (R)-tolterodine. cdnsciencepub.comnih.gov A key step involves the lithiation/borylation of a homoallylic carbamate, which has been optimized to achieve high yield and enantioselectivity. cdnsciencepub.comnih.gov
Rhodium-Catalyzed Conjugate Addition: The enantioselective conjugate addition of phenylboronic acid to an ethyl 3-arylpropenoate, catalyzed by a rhodium(I) complex with a chiral phosphite (B83602) ligand, has been used to synthesize optically active precursors to (R)-tolterodine. mdpi.com
The table below summarizes some of the key enantioselective methods.
| Methodology | Key Features | Reported Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation of Coumarin | Short and efficient, uses inexpensive starting materials. acs.org | >98% acs.org |
| CuH-Catalyzed Asymmetric Conjugate Reduction | No protection-deprotection sequence required. acs.orgnih.gov | 96% acs.org |
| Lithiation/Borylation–Protodeboronation | Utilizes a stereoselective key step. cdnsciencepub.comnih.gov | 90% cdnsciencepub.comnih.gov |
| Rhodium-Catalyzed Conjugate Addition | Employs a chiral phosphite ligand. mdpi.com | 96% mdpi.com |
Racemic Synthesis and Resolution Strategies
While enantioselective syntheses are often preferred, the synthesis of racemic tolterodine followed by resolution remains a viable and industrially relevant approach.
An efficient synthesis of racemic tolterodine starts from the commercially available 6-methyl-4-chroman-2-one. psu.eduresearchgate.netasianpubs.org This is reduced with lithium borohydride (B1222165) to a diol, which is then dimesylated. psu.eduresearchgate.netasianpubs.org Subsequent reaction with N,N-diisopropylamine and hydrolysis yields racemic tolterodine. psu.eduresearchgate.netasianpubs.org Another reported route involves the hydroformylation of 1-[2-hydroxy-5-methyl)phenyl]-1-phenylethylene followed by reductive amination. core.ac.ukresearchgate.net
A key intermediate in some racemic syntheses is N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. newdrugapprovals.orgd-nb.inforesearchgate.net An improved one-pot synthesis of this intermediate involves the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine in the presence of acetic acid. newdrugapprovals.orgd-nb.inforesearchgate.net
Synthesis of Tolterodine Salts (e.g., Tolterodine Hydrobromide)
Tolterodine is an amine and readily forms acid addition salts. The hydrobromide salt is one such example. The synthesis of this compound typically involves reacting the tolterodine base with hydrobromic acid. justia.compharmaffiliates.com For instance, a process has been described where the fumarate (B1241708) salt of N,N-diisopropyl-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]-amine is treated with hydrobromic acid in acetic acid to yield this compound. justia.com Another method involves dissolving racemic tolterodine in a suitable solvent like ethyl acetate (B1210297) and treating it with a solution of hydrogen bromide in acetic acid to precipitate the hydrobromide salt. google.com
Investigation of Synthetic Impurities and Related Compounds
The synthesis of tolterodine can lead to the formation of various impurities. The identification and synthesis of these impurities are crucial for quality control and regulatory purposes. Some of the known impurities include Tolterodine EP Impurity A, C, and E. simsonpharma.comsimsonpharma.compharmaffiliates.com The synthesis of these impurities often involves modifications of the main synthetic routes or dedicated synthetic pathways.
| Impurity Name | Chemical Name | CAS Number |
| Tolterodine EP Impurity A | 6-Methyl-4-phenyl-chromen-2-one | 124937-73-1 pharmaffiliates.com |
| Tolterodine EP Impurity C | (R)-2-(3-(Isopropylamino)-1-phenylpropyl)-4-methylphenol | 124935-88-2 (free base) simsonpharma.com |
| Tolterodine EP Impurity E | 3-(Diisopropylamino)-1-phenylpropan-1-ol | 480432-14-2 (free base) simsonpharma.comsimsonpharma.com |
| Tolterodine Impurity 3 | 2,5-bis(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol | Not Available synzeal.com |
Elucidation of Metabolite Synthetic Routes for Research Applications
The primary active metabolite of tolterodine is 5-hydroxymethyl tolterodine, which is chemically known as 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. google.com The synthesis of this metabolite is important for research into its pharmacological activity. Synthetic routes to this metabolite have been developed, often involving multi-step processes. google.com One approach involves the synthesis of an intermediate, 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde (PHB), which can then be reduced to the desired hydroxymethyl metabolite. google.com
Chemical Derivatization for Structure-Activity Relationship Studies
The exploration of tolterodine's chemical structure has been a focal point for medicinal chemists aiming to understand and optimize its interaction with muscarinic receptors. Structure-activity relationship (SAR) studies, which involve the systematic modification of a lead compound's molecular structure to identify key regions responsible for its biological activity, have been instrumental in this endeavor. The primary goal of these studies on tolterodine has been to refine its selectivity profile, particularly enhancing its functional selectivity for the urinary bladder over other tissues like salivary glands, thereby minimizing side effects such as dry mouth.
General SAR principles for tolterodine and related compounds have been established. gpatindia.com Key structural components influencing its antagonist activity at muscarinic receptors include the two aromatic rings, the nature of the amino group, and the group at the R3 position. gpatindia.com For potent activity, it is generally understood that at least one of the R1 or R2 substituents should be a carbocyclic or heterocyclic ring. gpatindia.com The substituent at the R3 position can be varied, with hydrogen, hydroxyl, hydroxymethyl, or amide groups being viable options. gpatindia.com The nitrogen atom is also a critical site for modification, with activity being retained whether it is a tertiary amine or a quaternary ammonium (B1175870) salt. gpatindia.com
One of the key strategies in derivatization has been the modification of the N,N-diisopropylamino group. In one study, novel derivatives of tolterodine were designed by replacing the open-chain diisopropylamine with conformationally restricted azabicyclic moieties. researchgate.net This approach aimed to explore how constraining the flexibility of the amine group would affect receptor binding and selectivity. researchgate.net
Another avenue of investigation involves the phenolic hydroxyl group. For analytical purposes, this group has been shown to react with reagents like dansyl chloride to produce highly fluorescent derivatives, demonstrating its accessibility for chemical modification. bezmialemscience.org While this specific derivatization was for quantification, it highlights a potential site for introducing other functional groups to probe their effect on biological activity.
The synthesis of various analogs, such as 3,3-diarylpropylamines which represent the core scaffold of tolterodine, allows for the exploration of a wide range of structural modifications. acs.org These synthetic efforts enable systematic changes to both phenyl rings and the propyl chain, providing a platform to build a comprehensive understanding of the structural requirements for potent and selective muscarinic antagonism.
The following table summarizes key findings from SAR studies on tolterodine derivatives:
| Structural Modification | Derivative Type | Key Findings | References |
| Oxidation of the 5-methyl group | 5-hydroxymethyl tolterodine (active metabolite) | Exhibits antimuscarinic activity similar to the parent compound and contributes significantly to the therapeutic effect. High specificity for muscarinic receptors. | drugbank.comfda.govnih.govpfizer.com |
| Replacement of the N,N-diisopropylamino group | Azabicyclic amine derivatives | Designed to study the effect of conformational restriction on the amine group's interaction with muscarinic receptors. | researchgate.net |
| General Substitutions | R3 group as H, OH, or amide; N-substituent as tertiary amine or quaternary ammonium salt | Variations at these positions are tolerated, maintaining muscarinic antagonist activity. | gpatindia.com |
Molecular and Receptor Pharmacology of Tolterodine
Muscarinic Receptor Binding Kinetics and Affinity
Tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), exhibit a high affinity and specificity for muscarinic receptors. drugbank.comnih.gov This interaction is fundamental to its therapeutic effect on bladder function. drugbank.com
Radioligand Binding Studies in Recombinant Receptor Expression Systems (M1-M5 subtypes)
Radioligand binding studies utilizing Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptor subtypes (M1-M5) have revealed that tolterodine is a non-selective antagonist. nih.govnih.gov It binds with high affinity across all five muscarinic receptor subtypes without significant preference for any single one. nih.govnih.govresearchgate.net This lack of subtype selectivity is a key characteristic of tolterodine's pharmacological profile. nih.govresearchgate.net Similarly, its major active metabolite, 5-HMT, also demonstrates a non-selective binding profile for the M1-M5 receptor subtypes. nih.govresearchgate.net
In contrast, other antimuscarinic agents like oxybutynin (B1027) show a degree of selectivity, with a tenfold higher affinity for M3 over M2 receptors. nih.gov Studies comparing various antimuscarinics have consistently shown tolterodine's non-selective nature. ics.org
Table 1: Comparative Binding Affinities (pKi) of Tolterodine and its Metabolite at Human Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |
| 5-HMT (SPM 7605) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |
Data sourced from a study by Michel et al. (2005) as cited in a 2006 conference proceeding. ics.org
Comparative Binding Profiles across Diverse Animal Tissues (e.g., bladder, salivary gland, heart, cerebral cortex)
In vitro radioligand binding studies on tissues from guinea pigs have demonstrated that tolterodine binds with high affinity to muscarinic receptors in various organs. nih.gov The binding affinity (Ki) of tolterodine was found to be high in the urinary bladder (2.7 nM), heart (1.6 nM), cerebral cortex (0.75 nM), and parotid gland (4.8 nM). nih.gov Similar high affinity was observed in the human urinary bladder (Ki 3.3 nM). nih.gov
While tolterodine is non-selective for receptor subtypes, it exhibits a degree of tissue selectivity in vivo, showing a more pronounced effect on the bladder compared to the salivary glands. nih.govresearchgate.netresearchgate.net This functional selectivity is not attributed to receptor subtype specificity but may be related to other factors. nih.govnih.gov The affinity profile of tolterodine across different tissues (cerebral cortex ≥ heart ≈ urinary bladder > parotid gland) differs from that of oxybutynin (cerebral cortex ≈ parotid gland > heart ≈ urinary bladder). nih.gov
Mechanisms of Competitive Muscarinic Receptor Antagonism
Tolterodine functions as a competitive antagonist at muscarinic receptors. patsnap.comdrugbank.com This means it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (B1216132), without activating the receptor. By occupying the receptor, tolterodine prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction in the bladder. patsnap.com This competitive antagonism results in a decrease in detrusor pressure and an inhibition of bladder contractions, which are the primary mechanisms for its therapeutic effect in overactive bladder. drugbank.com In vitro studies on isolated guinea pig and human bladder strips have confirmed that tolterodine inhibits carbachol-induced contractions in a concentration-dependent and competitive manner. researchgate.net
Selectivity Profile for Muscarinic Receptors vs. Other Neurotransmitter Receptors and Ion Channels
Tolterodine and its active metabolite, 5-HMT, exhibit a high degree of specificity for muscarinic receptors. drugbank.com
Assessment of Non-Muscarinic Target Interactions (e.g., alpha-adrenergic receptors, histamine (B1213489) receptors)
Studies have shown that tolterodine has a significantly lower affinity for other types of receptors and ion channels. researchgate.net In vitro experiments have demonstrated that the concentrations of tolterodine required to block alpha-adrenergic receptors, histamine receptors, and calcium channels are much higher than those needed for muscarinic receptor antagonism. researchgate.netfda.gov Specifically, the antimuscarinic potency of tolterodine was found to be 27 times higher than its potency for blocking histamine receptors and 200 times higher than for alpha-adrenoceptors. researchgate.netmedchemexpress.commedchemexpress.com The active metabolite, 5-HMT, is even more selective, being over 900 times less potent at these non-muscarinic sites compared to its action on bladder muscarinic receptors. researchgate.net Radioligand binding assays across 54 different receptor and binding sites confirmed that both tolterodine and 5-HMT only bind with significant affinity to muscarinic receptors. researchgate.net
Table 2: Comparative IC50 Values of Tolterodine for Different Receptors and Channels
| Target | IC50 (nM) |
|---|---|
| Muscarinic Receptors (Carbachol-induced bladder contraction) | 14 |
| Histamine Receptors | 380 |
| Alpha-adrenergic Receptors | 2800 |
| Calcium Channels | 5200-6800 |
Data sourced from FDA documents and research articles. researchgate.netfda.govmedchemexpress.commedchemexpress.com
Molecular Mechanisms of hERG K+ Channel Inhibition
Despite its high selectivity for muscarinic receptors, tolterodine has been shown to be a potent antagonist of the human ether-à-go-go-related gene (hERG) K+ channel. researchgate.netresearchgate.netnih.gov This interaction is a point of interest due to the role of hERG channels in cardiac repolarization. nih.gov
Computational modeling and electrophysiological studies have identified the specific binding site of tolterodine within the hERG channel. researchgate.netnih.govdoi.org The aromatic residues tyrosine at position 652 (Y652) and phenylalanine at position 656 (F656) on the S6 helix of the channel are crucial for the high-affinity binding of tolterodine. researchgate.netnih.govdoi.org Mutations of these residues (Y652A and F656A) significantly decrease the inhibitory potency of tolterodine by 345-fold and 126-fold, respectively. researchgate.netnih.gov
Tolterodine acts as an open-state blocker of the hERG K+ channel, meaning it binds to the channel when it is in its activated, or open, state. researchgate.netnih.gov The blockade is voltage-dependent and time-dependent. researchgate.netresearchgate.netnih.gov Interestingly, channel inactivation significantly impairs the blocking effect of tolterodine. researchgate.netnih.gov The inhibition of the hERG channel by tolterodine is independent of its action on muscarinic acetylcholine receptors. researchgate.netnih.gov Patch-clamp electrophysiology studies have determined the IC50 value for tolterodine's blockade of the hERG K+ channel to be 17 nM. researchgate.netnih.gov
Cellular and Functional Pharmacological Characterization
In Vitro Functional Assays of Antagonistic Activity
In vitro studies have consistently demonstrated the potent antimuscarinic effects of tolterodine (B1663597) on urinary bladder smooth muscle. Tolterodine acts as a competitive antagonist at muscarinic receptors in isolated bladder preparations from various species, including guinea pigs and humans. fda.gov It effectively inhibits contractions induced by the cholinergic agonist carbachol (B1668302) in a concentration-dependent and competitive manner. nih.gov
Research on isolated strips of guinea pig urinary bladder revealed that tolterodine inhibits carbachol-induced contractions with a high potency. nih.govnih.gov Similarly, in human bladder strips, tolterodine demonstrates a strong antagonistic effect against cholinergic stimulation. nih.gov The affinity of tolterodine for muscarinic receptors in the guinea pig bladder is comparable to that of oxybutynin (B1027). nih.gov Furthermore, studies have shown that tolterodine is significantly more potent as an antimuscarinic agent on urinary bladder preparations compared to its effects on other tissues. fda.gov
Table 1: Antagonistic Potency of Tolterodine in Isolated Bladder Preparations
| Preparation | Agonist | Tolterodine Potency (KB) | pA2 | Schild Slope | Reference |
|---|---|---|---|---|---|
| Guinea Pig Bladder | Carbachol | 3.0 nM | 8.6 | 0.97 | nih.gov |
| Human Bladder | Carbachol | 4.0 nM | 8.4 | 1.04 | nih.gov |
| Guinea Pig Bladder | Carbachol | IC50 14 nM | nih.gov |
Tolterodine's mechanism of action involves binding to muscarinic receptors, which are G protein-coupled receptors (GPCRs). berkeley.edumdpi.com While specific studies on tolterodine's influence on receptor coupling and downstream signaling pathways in cell lines are not extensively detailed in the provided results, the general understanding of muscarinic receptor function provides a framework. The binding of an antagonist like tolterodine prevents the conformational change in the receptor that is necessary to activate intracellular signaling pathways. berkeley.edu
Muscarinic receptors, particularly the M2 and M3 subtypes prevalent in the bladder, couple to different G proteins. nih.govmdpi.com M3 receptors primarily couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, which triggers smooth muscle contraction. nih.govmdpi.com M2 receptors, on the other hand, are coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and opposing smooth muscle relaxation. nih.gov Tolterodine, being a non-selective muscarinic antagonist, is expected to block both of these pathways. nih.govnih.gov Unlike some other antimuscarinics, tolterodine does not exhibit significant selectivity for any of the five human muscarinic receptor subtypes (m1-m5) expressed in Chinese hamster ovary (CHO) cells. nih.govresearchgate.net This lack of subtype selectivity suggests that its tissue-selective effects observed in vivo are not due to a preferential affinity for a specific muscarinic receptor subtype. nih.govresearchgate.net
Functional Tissue Selectivity Studies in In Vivo Animal Models
A key pharmacological characteristic of tolterodine is its functional selectivity for the urinary bladder over the salivary glands in vivo. nih.govhpra.ietaylorandfrancis.com This has been demonstrated in studies using anesthetized cats, where tolterodine was found to be significantly more potent at inhibiting acetylcholine-induced urinary bladder contractions than electrically induced salivation. fda.govnih.gov This is in contrast to oxybutynin, which showed the opposite tissue selectivity. nih.gov This favorable tissue selectivity of tolterodine is a primary advantage, as it suggests a lower propensity to cause dry mouth, a common side effect of antimuscarinic drugs. nih.gov The in vivo tissue selectivity cannot be explained by selectivity for a single muscarinic receptor subtype. nih.gov
Table 2: In Vivo Tissue Selectivity of Tolterodine in Anesthetized Cats
| Parameter | Tolterodine ID50 (nmol/kg) | Reference |
|---|---|---|
| Inhibition of Acetylcholine-Induced Bladder Contractions | 105 | fda.gov |
| Inhibition of Electrically Induced Salivary Secretion | 268 | fda.gov |
Urodynamic studies in animal models have further elucidated the in vivo effects of tolterodine. In anesthetized rhesus monkeys, tolterodine increased bladder capacity at lower doses than those required to decrease micturition pressure, indicating a selective effect on the storage phase of micturition. researchgate.net This suggests that in primates, muscarinic receptors play a more significant role in regulating functional bladder capacity during the storage phase. researchgate.net
Characterization of the Pharmacological Profile of Active Metabolites (e.g., 5-hydroxymethyltolterodine)
5-HMT exhibits a pharmacological profile that is very similar to the parent compound. hpra.ie It is a potent and competitive muscarinic receptor antagonist, effectively inhibiting carbachol-induced contractions in isolated guinea pig bladder preparations. nih.gov In fact, some studies suggest that 5-HMT is even more potent than tolterodine in this regard. nih.gov Like tolterodine, 5-HMT is non-selective for the M1-M5 muscarinic receptor subtypes and demonstrates a high specificity for muscarinic receptors over other potential cellular targets, such as alpha-adrenergic receptors, histamine (B1213489) receptors, and calcium channels. nih.govdrugbank.com In vivo, both tolterodine and 5-HMT show a favorable selectivity for the urinary bladder over salivary glands. nih.govresearchgate.net The unbound fractions of tolterodine and 5-HMT in plasma are 3.7% and 36%, respectively, and they both primarily bind to orosomucoid. geneesmiddeleninformatiebank.nl Due to its significant antimuscarinic activity and plasma concentrations, 5-HMT is considered to make a substantial contribution to the clinical effects of tolterodine. hpra.iedrugbank.com
Table 3: In Vitro Potency of Tolterodine and its Active Metabolite
| Compound | Agonist | Preparation | Potency (IC50) | Reference |
|---|---|---|---|---|
| Tolterodine | Carbachol | Guinea Pig Bladder | 14 nM | nih.gov |
| 5-hydroxymethyltolterodine (5-HMT) | Carbachol | Guinea Pig Bladder | 5.7 nM | nih.gov |
Metabolism and Biotransformation Pathways
Identification of Major Metabolic Pathways: Hydroxylation and N-Dealkylation
Tolterodine (B1663597) is eliminated from the body mainly through metabolism, with two primary oxidative pathways identified as hydroxylation and N-dealkylation. scialert.net These pathways are crucial for the conversion of the parent drug into more water-soluble compounds that can be readily excreted.
The hydroxylation pathway involves the oxidation of the 5-methyl group on the phenyl ring of tolterodine. nih.gov This reaction leads to the formation of the major active metabolite. The second significant pathway is N-dealkylation, which involves the removal of one of the isopropyl groups from the nitrogen atom. nih.gov
Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4) in Biotransformation
The metabolic conversion of tolterodine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Specifically, the hydroxylation of tolterodine is catalyzed by the polymorphic isoenzyme CYP2D6. nih.govnih.gov This enzyme is responsible for the formation of the pharmacologically active 5-hydroxymethyl metabolite. fda.gov
The N-dealkylation pathway, on the other hand, is primarily catalyzed by CYP3A isoenzymes, with CYP3A4 being the most significant contributor in human liver microsomes. nih.govclinpgx.org Studies have shown a strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.gov While CYP2C9 and CYP2C19 can also form the N-dealkylated metabolite, CYP3A4 is the predominant enzyme involved in this biotransformation. nih.gov
The involvement of these specific CYP isoenzymes highlights the potential for drug-drug interactions and variability in metabolism due to genetic polymorphisms, particularly in CYP2D6. researchgate.netclinpgx.org
Formation and Contribution of Active Metabolites (e.g., 5-hydroxymethyltolterodine) to Pharmacological Activity
Preclinical studies have demonstrated that 5-HMT is equipotent to tolterodine and possesses a similar functional selectivity for the bladder over salivary glands. nih.gov The formation of this active metabolite is a key feature of tolterodine's pharmacology, as it ensures a consistent therapeutic effect in individuals with varying CYP2D6 metabolic capacities. researchgate.net In poor metabolizers of CYP2D6, the parent drug, tolterodine, is the primary active moiety. researchgate.net
Table 1: Key Enzymes and Metabolites in Tolterodine Biotransformation
| Metabolic Pathway | Primary Enzyme | Key Metabolite | Pharmacological Activity |
|---|---|---|---|
| Hydroxylation | CYP2D6 nih.govnih.gov | 5-hydroxymethyltolterodine (5-HMT) scialert.netnih.gov | Active drugbank.com |
| N-Dealkylation | CYP3A4 nih.govclinpgx.org | N-dealkylated tolterodine nih.gov | Inactive researchgate.net |
Elucidation of Minor Metabolic Pathways and Conjugation Reactions (e.g., glucuronidation)
Beyond the primary oxidative pathways, tolterodine and its metabolites can undergo further biotransformation through phase II conjugation reactions, with glucuronidation being a notable pathway. nih.gov Glucuronidation is a process that attaches a glucuronic acid moiety to a substrate, significantly increasing its water solubility and facilitating its excretion from the body. nih.govwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
Interspecies Comparative Metabolic Profiling (in vitro and in vivo studies in mice, rats, dogs)
Studies on the metabolism of tolterodine have been conducted in various animal species to understand interspecies differences and to predict its metabolic fate in humans. nih.gov In vivo and in vitro studies in mice, rats, and dogs have revealed both similarities and differences in metabolic profiles.
Mice and dogs exhibit metabolite patterns that are similar to each other and correlate well with those observed in humans. nih.gov In these species, the primary metabolic pathways are the stepwise oxidation of the 5-methyl group to form the 5-hydroxymethyl and subsequently the 5-carboxylic acid metabolite, along with N-dealkylation. nih.gov
In contrast, rats show a more extensive and markedly different metabolite pattern. nih.gov In addition to the pathways seen in mice and dogs, rat metabolism also involves hydroxylation of the unsubstituted benzene (B151609) ring. nih.gov A gender difference has also been noted in rats, with male rats demonstrating more extensive metabolism than females. nih.gov
Despite these in vivo differences, in vitro studies using liver microsomes from mice, rats, dogs, and humans showed that the 5-hydroxymethyl metabolite and N-dealkylated tolterodine were the major metabolites in all species, accounting for 83-99% of the total metabolism. nih.gov However, rat liver microsomes were unique in their ability to also form metabolites hydroxylated on the unsubstituted benzene ring. nih.gov These findings suggest that while the primary metabolic routes are conserved across these species, rats possess additional metabolic capabilities for tolterodine.
Table 2: Interspecies Comparison of Tolterodine Metabolism
| Species | Primary Metabolic Pathways | Unique Metabolic Pathways | Correlation with Human Metabolism |
|---|---|---|---|
| Mouse | Oxidation of 5-methyl group, N-dealkylation nih.gov | None identified | Good nih.gov |
| Dog | Oxidation of 5-methyl group, N-dealkylation nih.gov | None identified | Good nih.gov |
| Rat | Oxidation of 5-methyl group, N-dealkylation nih.gov | Hydroxylation of the unsubstituted benzene ring nih.gov | Different nih.gov |
Investigation of Metabolic Capacity and Non-Linear Metabolism
Investigations into the metabolic capacity for tolterodine have revealed non-linear pharmacokinetics, particularly at higher doses. nih.gov This non-linearity is attributed to a limitation in the metabolic capacity of the enzymes involved in its biotransformation. nih.gov
Studies suggest that the hydroxylation pathway, mediated by CYP2D6, is a high-affinity, low-capacity pathway. nih.gov This means that at lower concentrations of tolterodine, this pathway is very efficient. However, as the concentration of the drug increases, this pathway can become saturated, leading to a less-than-proportional increase in the formation of the 5-hydroxymethyl metabolite.
Conversely, the N-dealkylation pathway, mediated by CYP3A4, is considered a low-affinity, high-capacity pathway. nih.gov This pathway becomes more prominent at higher concentrations of tolterodine when the primary hydroxylation pathway is saturated. This shift in the relative contribution of the metabolic pathways can lead to a non-linear increase in the plasma concentrations of the parent drug with increasing doses. nih.gov
Research on Reactive Metabolite Formation and Adducts
The formation of chemically reactive metabolites is a consideration in the development of many drugs, as these metabolites can potentially bind to cellular macromolecules, leading to toxicity. nih.gov Molecular modeling analyses of tolterodine and its primary active metabolite, 5-HMT, have been conducted to assess this risk. scialert.net
These studies have shown that both tolterodine and 5-HMT have moderately large to large LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy differences, which suggests that they are kinetically inert. scialert.netscialert.net Although these molecules possess some electron-deficient regions on their surfaces that could potentially react with nucleophiles like glutathione (B108866) or nucleobases in DNA, the rates of such adverse reactions are predicted to be low. scialert.netscialert.net
The research in this area focuses on identifying any potential for the formation of reactive intermediates and understanding the mechanisms by which the body detoxifies them, for instance, through conjugation with glutathione. While the risk for tolterodine appears to be low based on computational models, ongoing research in drug metabolism continues to explore these pathways to ensure drug safety. scialert.netscialert.net
Structure Activity Relationship Sar and Molecular Design
Influence of Stereochemistry on Pharmacological Activity and Metabolic Fate
Tolterodine (B1663597) possesses a single chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-tolterodine and (S)-tolterodine. nih.gov The commercially available product is the l-tartrate salt of the (R)-enantiomer. nih.gov
The stereochemistry of a drug molecule can significantly impact its interaction with biological targets, which are themselves chiral. While the (R)-enantiomer is the marketed form, the literature suggests that the stereoselective action of tolterodine is complex. nih.gov For its primary anticholinergic activity, the (R)-enantiomer is significantly more active than the (S)-enantiomer. However, for other biological activities, there have been instances where no significant difference was observed between the enantiomers, or where (S)-tolterodine showed stronger activity. nih.gov
Metabolism of tolterodine is also influenced by its structure. The primary metabolic pathway involves oxidation of the 5-methyl group on the phenyl ring, a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. droracle.ai This process leads to the formation of the 5-hydroxymethyl metabolite, which is also pharmacologically active and contributes significantly to the therapeutic effects of the drug. drugbank.comdroracle.ainih.gov A secondary, minor metabolic pathway is N-dealkylation, which is mediated by CYP3A4. droracle.ai The rate of metabolism via CYP2D6 can vary among individuals depending on their genetic makeup, leading to differences in plasma concentrations of the parent drug and its active metabolite.
Computational Chemistry and Molecular Modeling Applications
Computational methods are powerful tools in modern drug design, providing insights into how a drug molecule like tolterodine interacts with its receptor at an atomic level and helping to predict its physicochemical properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method allows researchers to visualize the interactions between the drug and the amino acid residues within the receptor's binding pocket. For muscarinic receptor antagonists, docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for high-affinity binding.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic structure and conformational properties of molecules. researchgate.net These methods provide detailed information about the distribution of electrons within the tolterodine molecule, which governs its reactivity and interaction with the receptor.
Studies have utilized molecular mechanics, semi-empirical (PM3), and DFT calculations to analyze the properties of tolterodine and its metabolites. These analyses have examined parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. For tolterodine and its primary metabolite, this energy gap is relatively large, suggesting they are kinetically inert. Furthermore, mapping the electrostatic potential on the molecular surface can identify electron-rich and electron-deficient regions, predicting where the molecule is likely to engage in electrophilic or nucleophilic interactions. This information is crucial for understanding not only receptor binding but also potential metabolic pathways and off-target interactions.
Advanced Research Methodologies in Tolterodine Studies
Quantitative and Qualitative Analytical Techniques for Compound and Metabolite Analysis (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of tolterodine (B1663597) and its metabolites due to its high sensitivity, specificity, and reproducibility. researchgate.nettechnologynetworks.com This powerful analytical tool is essential for detailed pharmacokinetic studies, allowing for the precise measurement of the parent compound and its primary active metabolites, 5-hydroxymethyltolterodine (5-HMT) and N-dealkyltolterodine (NDT), in various biological matrices. nih.gov
Quantitative Analysis: Validated LC-MS/MS methods have been developed for the simultaneous quantification of tolterodine and its key metabolites in human and rat plasma. nih.govnih.gov These methods typically involve a liquid-liquid extraction step to isolate the analytes from the plasma matrix, followed by chromatographic separation on a reversed-phase column. nih.govnih.gov Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) positive ion mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte and their corresponding deuterated internal standards. researchgate.netnih.gov These assays are characterized by their rapid run times, low limits of quantification (LOQ), and high accuracy and precision, making them suitable for clinical and preclinical pharmacokinetic applications. nih.govnih.gov For instance, one method achieved a lower limit of quantification of 0.025 ng/mL for both tolterodine and 5-HMT in human plasma. nih.gov
Qualitative Analysis: Beyond quantification, LC-MS techniques, particularly those utilizing high-resolution mass spectrometry like time-of-flight (TOFMS), are employed for the qualitative profiling of metabolites. plos.org This approach allows for the identification of known and unknown biotransformation products of tolterodine in biological samples. By comparing the mass spectra of potential metabolites with the parent drug, researchers can elucidate the metabolic pathways of tolterodine.
Table 1: Parameters of Validated LC-MS/MS Methods for Tolterodine Analysis
| Parameter | Method for Human Plasma nih.gov | Method for Rat Plasma researchgate.netnih.gov |
|---|---|---|
| Analytes | Tolterodine, 5-HMT, NDT | Tolterodine, 5-HMT |
| Internal Standards | Undisclosed IS | Tolterodine-d6, 5-HMT-d14 |
| Chromatography Column | Luna Phenyl-hexyl (100 × 2.0 mm, 3 μm) | Ascentis Express RP amide (50 mm×4.6 mm, 2.7 μm) |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5)-methanol (10:90, v/v) | 10 mM ammonium acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) |
| Ionization Mode | ESI Positive | MRM Positive |
| MRM Transitions (m/z) | Not Specified | Tolterodine: 326.1→147.1 5-HMT: 342.2→223.1 |
| Linear Range (ng/mL) | 0.025-10 (Tolterodine, 5-HMT) 0.05-10 (NDT) | 0.02-5 (Tolterodine, 5-HMT) |
| Lower Limit of Quantification (ng/mL) | 0.025 (Tolterodine, 5-HMT) 0.05 (NDT) | 0.02 |
In Vitro Cell Culture Models for Receptor and Functional Studies
In vitro cell culture models are indispensable tools for investigating the molecular mechanisms of tolterodine, providing controlled environments to study specific cellular processes, receptor interactions, and metabolic pathways. mdpi.com These models range from engineered cell lines expressing specific receptors to liver-derived cells used for metabolism studies.
Receptor Binding and Selectivity: To dissect the binding profile of tolterodine, researchers utilize cell lines such as Chinese hamster ovary (CHO) cells genetically engineered to express specific human muscarinic receptor subtypes (m1-m5). Radioligand binding assays in these cells have shown that tolterodine, unlike some other antimuscarinic agents, does not exhibit significant selectivity for any single muscarinic receptor subtype. This lack of subtype selectivity in simple cell models highlights that its clinically observed bladder selectivity is a more complex, multifactorial phenomenon. nih.gov
Metabolism and Biotransformation: Human hepatoma cell lines, such as HepG2, are employed to study the metabolic fate of tolterodine. Recent studies have used HepG2 cells overexpressing specific cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, and CYP2C9, to investigate their roles in tolterodine's biotransformation. nih.gov By analyzing the cell culture supernatant with LC-MS, researchers can identify and quantify the formation of metabolites like N-dealkylated tolterodine. Such studies have confirmed that CYP3A4 plays a significant role in this specific metabolic pathway. nih.gov
Table 2: Application of In Vitro Cell Culture Models in Tolterodine Research
| Cell Line Model | Research Focus | Key Findings | Reference |
|---|---|---|---|
| CHO Cells (expressing human m1-m5 receptors) | Muscarinic Receptor Binding Affinity | Tolterodine binds with high affinity but without significant selectivity for a single muscarinic receptor subtype. | nih.gov |
| HepG2 Cells (overexpressing CYP enzymes) | Metabolism and Biotransformation | Demonstrated the role of CYP3A4 in the N-dealkylation of tolterodine. | nih.gov |
Application of Electrophysiological Techniques for Ion Channel Interactions
Electrophysiological techniques, particularly patch-clamp studies, are vital for characterizing the interaction of tolterodine with various ion channels. While its primary therapeutic action is through muscarinic receptor antagonism, understanding its effects on ion channels, especially in cardiac tissue, is critical for a comprehensive pharmacological profile.
Research using patch-clamp electrophysiology has revealed that tolterodine is a potent antagonist of the hERG (human Ether-à-go-go-Related Gene) K+ channel. nih.gov This channel is crucial for cardiac repolarization. Studies found that tolterodine blocks hERG channels with an IC50 value of 17 nM, a potency comparable to the antiarrhythmic drug dofetilide (B1670870) (IC50 of 11 nM). nih.govresearchgate.net The blockade was shown to be voltage-dependent, suggesting an interaction with the activated state of the channel. nih.gov
In addition to its effects on hERG channels, tolterodine's impact on other cardiac ion channels has been investigated. It was found to have minimal effect on the human cardiac Na+ channel at concentrations up to 1 µM. nih.gov However, it does inhibit L-type Ca2+ currents in a frequency-dependent manner, with IC50 values of 143 nM at a stimulation frequency of 1 Hz and 1084 nM at 0.1 Hz. nih.govresearchgate.net Despite its high affinity for hERG channels, tolterodine causes less prolongation of the action potential duration in single guinea pig myocytes compared to dofetilide. nih.gov
Table 3: Electrophysiological Effects of Tolterodine on Cardiac Ion Channels
| Ion Channel | Technique | Key Finding | Reference |
|---|---|---|---|
| hERG K+ Channel | Patch-Clamp Electrophysiology | Potent antagonist with an IC50 of 17 nM. | nih.govresearchgate.net |
| Human Cardiac Na+ Channel | Patch-Clamp Electrophysiology | Little effect at concentrations up to 1 µM. | nih.gov |
| L-type Ca2+ Channel | Patch-Clamp Electrophysiology | Frequency-dependent inhibition (IC50 = 143 nM at 1 Hz; 1084 nM at 0.1 Hz). | nih.govresearchgate.net |
Spectroscopic Characterization (e.g., Circular Dichroism for absolute stereochemistry)
Spectroscopic methods are fundamental to characterizing the physicochemical properties of tolterodine. As tolterodine is a chiral compound, marketed as the (R)-enantiomer, techniques that can unambiguously determine its absolute stereochemistry are of particular importance. nih.govmdpi.com
Circular Dichroism (CD) spectroscopy is a primary tool for this purpose. chiralabsxl.com A comprehensive study utilizing both Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) was conducted to definitively establish the absolute configuration of tolterodine. nih.govmdpi.com Prior to this study, the absolute configuration had not been unambiguously proven, despite an assignment by X-ray diffractometry of the L-tartrate salt. nih.govmdpi.com
The research involved measuring ECD and VCD spectra in various solvents and at different temperatures. nih.govresearchgate.net This approach not only probes the stereochemistry but also provides insight into the compound's conformational flexibility. nih.gov The experimental results were compared against theoretical spectra calculated using time-dependent density functional theory (TDDFT). The excellent correlation between the calculated and experimental spectra allowed for an independent and definitive confirmation of the (R)-configuration of the active tolterodine enantiomer. nih.govmdpi.comresearchgate.net
Table 4: Spectroscopic and Computational Methods for Stereochemical Analysis of Tolterodine
| Methodology | Purpose | Key Outcome | Reference |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Determine absolute stereochemistry and study conformational behavior. | Unambiguous confirmation of the (R)-absolute configuration of tolterodine. Highlighted the moderate flexibility of the molecule. | nih.govmdpi.comresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Provide complementary stereochemical information. | ||
| Time-Dependent Density Functional Theory (TDDFT) | Calculate theoretical ECD spectra to compare with experimental data. |
Advanced Imaging Techniques for Receptor Localization in Tissue Models
Understanding the therapeutic action and tissue selectivity of tolterodine requires precise knowledge of the distribution of its targets—muscarinic receptors—within the bladder wall. Advanced imaging techniques are employed to visualize the cellular and subcellular localization of these receptors in tissue models.
Immunohistochemistry: A primary method for localizing muscarinic receptors in human bladder tissue is immunohistochemistry. researchgate.netresearchgate.net Studies using specific antibodies for muscarinic receptor subtypes M2 and M3 have successfully mapped their distribution. This technique has revealed that both M2 and M3 receptors are present in the urothelium, suburothelial nerve fibers, and the detrusor smooth muscle layers. nih.gov By using computerized image analysis to quantify the immunostaining, researchers can also investigate changes in receptor expression associated with bladder disorders. This provides crucial insight into the pathophysiological mechanisms that antimuscarinic agents like tolterodine target.
Potential Future Applications: While immunohistochemistry provides a static snapshot of receptor distribution, other advanced imaging modalities offer the potential for dynamic and higher-resolution visualization in vivo or ex vivo. Techniques such as confocal laser endomicroscopy (CLE), which allows for microscopy at a cellular level during endoscopic procedures, could theoretically be adapted for receptor imaging. nih.govnih.govmdpi.com Molecular imaging with CLE, using fluorescently labeled antibodies or peptides that bind to specific receptors, has been explored for other targets in gastrointestinal tissues. nih.gov The application of such techniques to visualize muscarinic receptor distribution and drug-receptor engagement in bladder tissue models could provide unprecedented insights into the pharmacology of tolterodine.
Table 5: Receptor Localization in Human Bladder Tissue via Immunohistochemistry
| Receptor Subtype | Tissue Layer | Finding | Reference |
|---|---|---|---|
| Muscarinic M2 | Urothelium, Nerve Fibers, Detrusor | Immunoreactivity observed in all three layers. | nih.gov |
| Muscarinic M3 | Urothelium, Nerve Fibers, Detrusor | Immunoreactivity observed in all three layers. | nih.gov |
Drug Discovery and Preclinical Development Considerations
Principles of Lead Optimization and Pharmacophore Development for Antimuscarinic Agents
The design of tolterodine (B1663597) was rooted in the established pharmacophore for antimuscarinic agents. This model typically includes a cationic center, a hydrophobic moiety, and a hydrogen bond acceptor, which are crucial for binding to the muscarinic receptors. The lead optimization process for tolterodine aimed to refine this basic structure to achieve a better balance of efficacy and safety.
A key challenge in the development of antimuscarinic drugs is to minimize the side effects associated with the blockade of muscarinic receptors in tissues other than the bladder, such as the salivary glands and the central nervous system. The optimization of tolterodine focused on modifying the molecule to achieve a degree of tissue selectivity. This was achieved through careful manipulation of the physicochemical properties of the lead compounds to influence their distribution and binding characteristics at the receptor level. While tolterodine is not selective for any specific muscarinic receptor subtype, its clinical efficacy is attributed to its functional selectivity for the urinary bladder over the salivary glands in vivo.
Strategies for Enhancing Tissue Selectivity in Novel Compound Design
A primary goal in the development of new antimuscarinic agents for OAB is to enhance their selectivity for the urinary bladder. The design of tolterodine incorporated strategies to achieve this, resulting in a compound with a more favorable side-effect profile than older, non-selective agents like oxybutynin (B1027).
Tolterodine's bladder selectivity is not based on receptor subtype specificity but rather on its pharmacokinetic and pharmacodynamic properties within different tissues. nih.gov Studies have shown that while both tolterodine and oxybutynin are potent antimuscarinic agents, tolterodine demonstrates a significantly greater effect on the bladder than on salivary glands in animal models. nih.gov This is in contrast to oxybutynin, which tends to be more potent in the salivary glands. nih.gov This functional selectivity is a key factor in the improved tolerability of tolterodine, particularly with regard to the incidence of dry mouth.
Comparative in vivo studies in rats have demonstrated the higher selectivity of tolterodine for the urinary bladder over the brain compared to oxybutynin. nih.gov This is an important consideration for minimizing central nervous system side effects. The development of tolterodine's active metabolite, 5-hydroxymethyl tolterodine, which has a similar pharmacological profile to the parent compound, also contributes to its therapeutic effect and tissue selectivity. nih.gov
Research on Advanced Drug Delivery Systems for Controlled Release and Targeted Action
To further optimize the therapeutic profile of tolterodine, significant research has been dedicated to the development of advanced drug delivery systems. These systems aim to provide controlled release of the drug, maintain stable plasma concentrations, and potentially target the drug to its site of action, thereby improving efficacy and reducing side effects.
In Vitro and In Vivo (Animal Model) Evaluation of Extended-Release Formulations
Extended-release (ER) formulations of tolterodine were developed to provide a more consistent plasma concentration over a 24-hour period compared to the immediate-release (IR) formulation. nih.gov This approach was intended to reduce the peak-to-trough fluctuations in drug levels, which are often associated with side effects.
In Vitro Dissolution Studies: Various studies have evaluated the in vitro release profiles of tolterodine ER formulations. These studies typically use dissolution apparatus to measure the rate and extent of drug release in different media that simulate the gastrointestinal tract. The goal is to achieve a slow and controlled release over an extended period. For example, one study reported the development of extended-release matrix tablets using various polymers, with the optimized formulation showing a release profile comparable to the marketed product, Detrol® LA. thepharmajournal.com
| Formulation | Time (hours) | Cumulative Drug Release (%) | Reference |
|---|---|---|---|
| Optimized ER Matrix Tablet (F11) | 1 | ~20 | thepharmajournal.com |
| 4 | ~50 | ||
| 8 | ~85 | ||
| Tolterodine ER Pellets | 3 | ~45 | nih.gov |
| 5 | ~75 | ||
| 7 | >80 |
| Parameter | Tolterodine ER 4 mg QD | Tolterodine IR 2 mg BID | Reference |
|---|---|---|---|
| AUC24 (ng·h/mL) | Equivalent | Equivalent | nih.govfda.gov |
| Cmax | ~75% of IR | - | |
| Cmin | ~150% of IR | - |
Characterization of Transdermal Permeation and Intravesical Delivery Mechanisms
Transdermal Delivery: Transdermal delivery of tolterodine offers an alternative route of administration that bypasses first-pass metabolism and has the potential to provide sustained drug delivery and reduce systemic side effects. researchgate.net Research in this area has focused on developing formulations that can effectively deliver tolterodine across the skin barrier.
Studies have investigated various transdermal patch formulations containing tolterodine. nih.gov These patches are characterized for their mechanical properties, drug release, and skin permeation. In vitro permeation studies using animal skin models are commonly employed to assess the ability of the drug to penetrate the skin. One study reported the development of a transdermal patch with a satisfactory release of up to 89.9%. nih.gov Another approach has been the use of proniosomal gels, which have shown enhanced skin permeation of tolterodine tartrate in in vitro studies using both synthetic membranes and excised rat skin. nih.gov Ethosomes, which are lipid vesicles containing ethanol, have also been investigated as a means to enhance the transdermal delivery of tolterodine, showing an 8.82-fold enhancement in flux compared to a drug solution. who.int
Intravesical Delivery: Intravesical drug delivery, which involves direct instillation of a drug into the bladder, is another strategy being explored to maximize local drug concentration and minimize systemic exposure. nih.gov This approach is particularly relevant for bladder-specific conditions. While the concept of intravesical delivery is well-established for other bladder diseases, its application specifically for tolterodine is still an area of active research. researchgate.netsemanticscholar.org The primary challenges for intravesical delivery are the bladder's protective urothelial barrier and the rapid elimination of the drug due to urine voiding. nih.gov Research is focused on developing formulations that can adhere to the bladder wall or provide sustained release within the bladder to overcome these limitations. nih.gov Vaginal rings releasing tolterodine have also been investigated as a novel formulation for treating overactive bladder, showing the potential for steady plasma concentrations. nih.gov
| Formulation | Membrane | Cumulative Permeation (%) at 8h | Flux (µg/cm²/hr) | Reference |
|---|---|---|---|---|
| Proniosomal Gel (S1) | Strat-M™ | 41.43 | - | nih.gov |
| Rat Skin | 43.03 | - | ||
| Ethosomal Formulation (ET2) | Rat Skin | - | 4.69 ± 0.24 | who.int |
| Drug Solution | Rat Skin | - | 0.546 ± 0.05 | who.int |
Development of Analytical Methods for Preclinical Quantitation and Biotransformation Assessment
The development of sensitive and reliable analytical methods is crucial for the preclinical evaluation of a new drug candidate like tolterodine. These methods are essential for quantifying the drug and its metabolites in biological matrices and for assessing its biotransformation pathways.
A variety of analytical techniques have been developed and validated for the determination of tolterodine in bulk drug, pharmaceutical formulations, and biological fluids. High-performance liquid chromatography (HPLC) with UV detection is a commonly used method for routine quality control analysis. sphinxsai.com For more sensitive and selective quantification, especially in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net
These analytical methods are critical for pharmacokinetic studies, allowing for the determination of key parameters such as absorption, distribution, metabolism, and excretion. They are also vital for biotransformation studies, which aim to identify the metabolic pathways of the drug. For tolterodine, the major metabolic pathways are hydroxylation to the active 5-hydroxymethyl metabolite, which is primarily mediated by the CYP2D6 enzyme, and N-dealkylation, mediated by CYP3A4. scialert.netscialert.net The development of stability-indicating analytical methods is also important to identify and quantify any degradation products that may form during storage. nih.gov
| Method | Matrix | Linearity Range | Detection | Reference |
|---|---|---|---|---|
| RP-HPLC | Tablet Dosage Form | 10.0 – 60.0 µg/mL | UV at 205 nm | |
| RP-HPLC | Bulk and Pharmaceutical Formulations | 20-100 µg/mL | UV at 283 nm | sphinxsai.com |
| RP-UPLC | Pharmaceutical Formulations | - | UV at 210 nm | nih.gov |
| LC-MS/MS | Drug Substances and Products | - | Mass Spectrometry | researchgate.net |
Future Directions in Academic Research on Tolterodine Hydrobromide
Elucidation of Remaining Mechanistic Complexities at the Receptor Level
The primary action of tolterodine (B1663597) is competitive binding to muscarinic receptors, particularly the M3 subtype in the bladder, which reduces detrusor muscle tone. nih.gov However, a complete understanding of its receptor-level interactions remains an area for deeper investigation. Future research is expected to focus on:
Binding Kinetics and Subtype Selectivity: While tolterodine is considered non-selective, subtle differences in its association and dissociation rates at different muscarinic receptor subtypes (M1-M5) could explain tissue-specific effects and aspects of its side-effect profile. High-resolution kinetic studies could illuminate these nuances.
Allosteric Modulation Potential: Research could explore whether tolterodine or its metabolites can act as allosteric modulators, binding to sites on the muscarinic receptor other than the primary acetylcholine (B1216132) binding site. Such interactions could subtly alter receptor conformation and signaling in ways not captured by simple competitive antagonism models.
Receptor Dimerization and Signaling Bias: G protein-coupled receptors (GPCRs), including muscarinic receptors, can form homodimers or heterodimers, influencing their signaling properties. Future studies may investigate how tolterodine affects the formation of these receptor complexes and whether it exhibits "biased agonism," preferentially activating certain downstream signaling pathways over others, which could be leveraged for more targeted therapeutic effects.
Exploration of Novel Biological Targets and Signaling Pathways Beyond Canonical Muscarinic Receptors
While tolterodine's identity is firmly rooted in muscarinic receptor antagonism, its chemical structure may permit interactions with other biological targets. The lipophilic nature of the compound allows it to cross the blood-brain barrier, suggesting potential interactions within the central nervous system that are not fully characterized. nih.gov Future research avenues include:
Screening for Off-Target Interactions: Comprehensive screening assays against a broad panel of receptors, ion channels, and enzymes could uncover previously unknown molecular targets. Identifying such off-target effects is crucial for a complete understanding of the drug's pharmacological profile.
Non-Canonical Muscarinic Signaling: Acetylcholine, acting through M3 receptors, is known to play a role in glucose-stimulated insulin (B600854) secretion in pancreatic beta-cells. nih.gov Research could investigate the precise impact of long-term M3 antagonism by tolterodine on metabolic pathways and insulin regulation, a system beyond its primary urological application.
Impact on Other Neurotransmitter Systems: Given its presence in the CNS, studies could examine potential downstream effects of tolterodine on other neurotransmitter systems, such as dopaminergic or serotonergic pathways, which could be relevant to its CNS side effects. nih.gov
Integration of Multi-Omics Data for Comprehensive Pharmacological Understanding
Systems biology offers a powerful lens through which to view the holistic effects of a drug. By integrating various "omics" data, researchers can move from a single-target view to a comprehensive network-level understanding of tolterodine's impact. frontiersin.org This integrative approach can help bridge the gap from genotype to phenotype, explaining variability in patient responses. nih.gov
Future research will likely involve:
Pharmacogenomics: Identifying genetic variations (e.g., in CYP2D6, the primary metabolizing enzyme, or in muscarinic receptors) that influence an individual's response to tolterodine. nih.gov
Transcriptomics and Proteomics: Analyzing how tolterodine alters gene expression and protein profiles in bladder cells, neurons, and other tissues to identify novel pathways affected by the drug.
Metabolomics: Studying changes in the metabolic fingerprint of patients to discover biomarkers that predict therapeutic efficacy or the likelihood of adverse effects.
The integration of these datasets can reveal complex molecular signatures and interrelationships that are not apparent from single-level analysis. nih.govnih.gov
| Omics Technology | Application in Tolterodine Research | Potential Insights |
| Genomics | Analysis of patient DNA to identify single nucleotide polymorphisms (SNPs) and other genetic variations. | Identification of genetic markers that predict drug efficacy, metabolism rate, and susceptibility to side effects. |
| Transcriptomics | Measurement of mRNA levels in tissues (e.g., bladder, brain) following drug exposure. | Understanding of how tolterodine modulates gene expression and the cellular pathways involved in its therapeutic and adverse effects. |
| Proteomics | Large-scale study of proteins, their structures, and functions in response to tolterodine. | Discovery of protein biomarkers for drug response and identification of novel or off-target protein interactions. |
| Metabolomics | Profiling of small-molecule metabolites in biofluids (e.g., urine, plasma). | Characterization of metabolic pathways affected by tolterodine and development of metabolic biomarkers for treatment monitoring. |
Advanced Predictive Modeling for Compound Design and Preclinical Profiling
Computational and predictive modeling are becoming indispensable tools in pharmacology, streamlining the drug discovery and development process. pharmajen.com These in silico methods can be applied to tolterodine to explore potential modifications and predict their behavior.
Quantitative Structure-Activity Relationship (QSAR) Models: Researchers can develop QSAR models to establish relationships between the chemical structure of tolterodine analogs and their biological activity. researchgate.net This can guide the design of new compounds with enhanced selectivity for M3 receptors or reduced ability to cross the blood-brain barrier.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced PK/PD models can simulate how different formulations or dosing regimens of tolterodine might behave in diverse patient populations, helping to optimize therapeutic strategies. pharmajen.com
Toxicity Prediction: In silico models can predict potential toxicities of new tolterodine derivatives by analyzing their chemical structures and predicting interactions with toxicity-related pathways, thereby improving the safety profile of next-generation compounds. researchgate.net
| Modeling Type | Objective in Tolterodine Research | Example Application |
| Molecular Docking | Predict the binding orientation and affinity of a molecule to a target receptor. | Simulating how a novel tolterodine analog fits into the M3 muscarinic receptor binding pocket compared to the M2 subtype. |
| QSAR Modeling | Correlate chemical structure with biological activity or property. | Designing a library of virtual compounds and predicting their receptor selectivity and CNS penetration without initial synthesis. |
| Population PK/PD Modeling | Understand variability in drug response across a population. | Modeling how age or renal function affects tolterodine clearance to predict optimal dosing in specific patient groups. pharmajen.com |
| Systems Biology Modeling | Integrate multi-omics data to model complex biological networks. mdpi.com | Creating a network model of the detrusor muscle cell to predict how tolterodine's effects are influenced by other signaling pathways. |
Investigation of Tolterodine's Fundamental Interactions in Emerging Biological Systems
The Gut Microbiome: Antimuscarinic drugs can cause constipation, altering gastrointestinal motility. nih.gov This provides a strong rationale for investigating how long-term tolterodine use impacts the composition and function of the gut microbiome and, conversely, how the microbiome might influence tolterodine's metabolism and bioavailability.
Cellular Senescence: The process of cellular aging, or senescence, is implicated in many age-related conditions. As OAB is more prevalent in older populations, research could explore whether tolterodine has any effect on senescence pathways in the bladder or other tissues.
Neuro-inflammation and Degeneration: Given tolterodine's known CNS effects, particularly in the elderly, further investigation into its long-term impact on neuro-inflammatory processes and its potential interactions with the pathophysiology of neurodegenerative diseases is a critical area for future study. nih.gov
Q & A
Q. How can researchers design in vitro assays to evaluate tolterodine’s muscarinic receptor (mAChR) antagonism?
- Methodological Answer : Use radioligand binding assays (e.g., -N-methylscopolamine) on M1-M5 receptor subtypes to determine inhibition constants (Ki). Functional assays like calcium flux or organ bath experiments (e.g., guinea pig bladder strips) quantify potency (pA2 values). Include atropine as a positive control and validate selectivity via comparative analysis across receptor subtypes .
Q. What analytical techniques are critical for assessing this compound stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to monitor degradation products. Validate methods per ICH guidelines, including forced degradation (acid/base hydrolysis, oxidative stress). Report impurity profiles and degradation kinetics, ensuring compliance with pharmacopeial monographs (e.g., USP-NF) .
Advanced Research Questions
Q. How can discrepancies in reported mAChR subtype selectivity of tolterodine metabolites be resolved?
- Methodological Answer : Perform metabolite profiling (e.g., 5-hydroxymethyl tolterodine) using LC-MS/MS. Compare binding affinities (Kb) across M1-M5 receptors via competitive binding assays. Address variability by standardizing assay conditions (e.g., buffer pH, temperature) and using cell lines with homogeneous receptor expression (e.g., CHO-K1 transfected with human mAChR subtypes) .
Q. What strategies optimize tolterodine’s pharmacokinetic (PK) parameters in preclinical models to reduce anticholinergic side effects?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Modify formulations (e.g., extended-release matrices) or co-administer CYP2D6 inhibitors to prolong half-life. Validate in rodent models via plasma concentration-time profiles and bladder pressure measurements .
Q. How should researchers address conflicting data on tolterodine’s efficacy vs. newer agents like mirabegron in overactive bladder (OAB) management?
- Methodological Answer : Conduct meta-analyses of randomized controlled trials (RCTs) with standardized endpoints (e.g., incontinence episodes/week). Use network meta-analysis to compare efficacy (OR, 95% CI) and safety (AE incidence). Adjust for covariates like baseline severity and patient demographics. Prioritize studies with active comparators and blinded outcome assessments .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in tolterodine studies?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to derive EC50 values. Use mixed-effects models to account for inter-individual variability. For clinical data, bootstrap resampling or Bayesian hierarchical models improve robustness in small sample sizes .
Q. How can researchers ensure reproducibility when replicating tolterodine’s preclinical efficacy in animal models?
- Methodological Answer : Adopt ARRIVE 2.0 guidelines for experimental design. Standardize animal strains, bladder catheterization protocols, and outcome measures (e.g., micturition frequency). Publish raw data and analysis scripts in supplementary materials to enable transparency .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
